3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1H-pyrazole
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Overview
Description
The compound 3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1H-pyrazole represents a synthesis of multiple chemical moieties, encapsulating unique structural and functional attributes
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of this compound involves a multi-step synthetic process:
Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl: segment synthesis: This typically requires cyclopropylamine and triazolo-pyridazine precursors, mediated through a cyclization reaction.
Pyrrolidine-1-carbonyl: coupling: Utilizing pyrrolidine with a suitable carbonyl compound under acidic or basic conditions to form the necessary carbonyl linkage.
Final Assembly: : Coupling the above intermediates with 1H-pyrazole through a dehydration reaction using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Scaling up the synthesis for industrial production requires:
Optimizing each step to enhance yield.
Ensuring reaction conditions are feasible on a large scale, involving robust reaction vessels and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions at the pyrrolidine or pyrazole rings, leading to formation of various oxidized derivatives.
Reduction: : Reduction reactions could be performed on the carbonyl group, potentially forming alcohol derivatives.
Substitution: : The aromatic rings in the compound are likely to undergo substitution reactions, adding various functional groups.
Common Reagents and Conditions
Oxidation: : Use of reagents like KMnO4, H2O2, or mCPBA under controlled conditions.
Reduction: : Use of NaBH4 or LiAlH4 in appropriate solvents.
Substitution: : Halogenation agents like Br2 or Cl2 in the presence of catalysts.
Major Products Formed
Oxidation might yield ketones or carboxylic acids. Reduction may lead to alcohols. Substitution reactions could introduce halogens or alkyl groups to the aromatic rings.
Scientific Research Applications
3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1H-pyrazole finds extensive use in:
Chemistry: : As a precursor in synthesizing more complex molecules and as a reagent in various organic reactions.
Medicine: : Investigated for its therapeutic potential in treating neurological disorders and as an anti-cancer agent.
Industry: : Utilized in the development of novel materials and as a component in specialized coatings.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.
Pathways: : Modulating signal transduction pathways, impacting cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1H-pyrazole: : A similar compound with a slight variation in the pyrazole ring.
3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-5-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1H-pyrazole: : Difference lies in the position of the triazolo ring substitution.
Uniqueness
3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1H-pyrazole stands out due to its specific configuration, enhancing its binding affinity and selectivity towards its molecular targets.
Disclaimer: : Always ensure to conduct specific experiments to confirm these findings as they can vary depending on experimental conditions and environments.
Properties
IUPAC Name |
[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c25-17(13-5-7-18-19-13)23-8-6-11(9-23)10-26-15-4-3-14-20-21-16(12-1-2-12)24(14)22-15/h3-5,7,11-12H,1-2,6,8-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKMVULKXHDJGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C(=O)C5=CC=NN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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